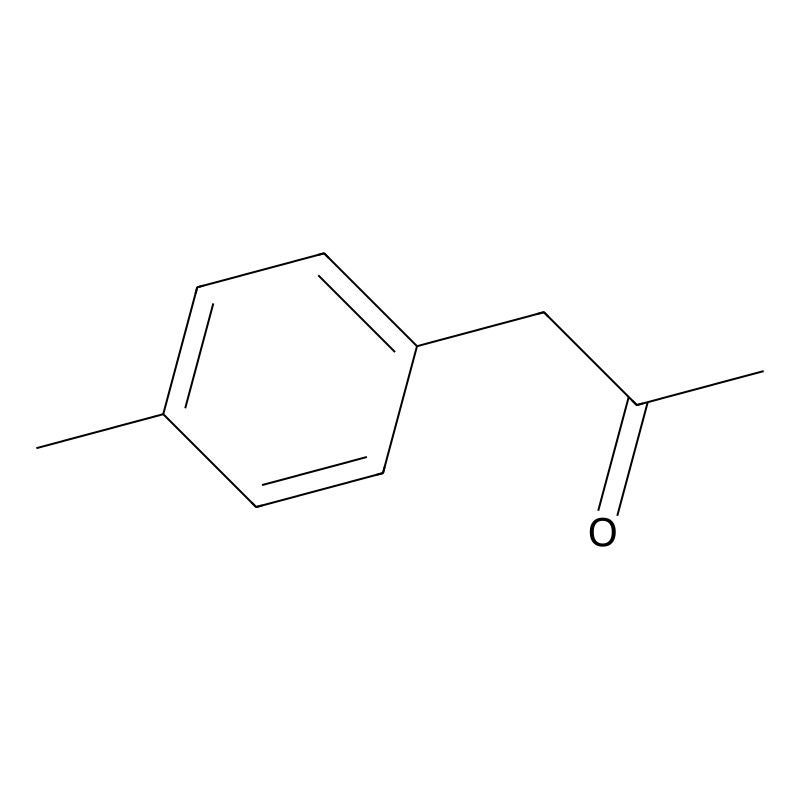

4-Methylphenylacetone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Methylphenylacetone, also known as 4-Methyl-1-phenyl-2-butanone, is an organic compound with the molecular formula C₁₀H₁₂O. This compound appears as a colorless liquid with a fruity odor and is primarily used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds. Its structure consists of a phenyl group attached to a ketone functional group, specifically at the 4-position of the methyl-substituted phenyl ring.

Currently, there is no documented research on the specific mechanism of action of 4-Methylphenylacetone in biological systems.

- Condensation Reactions: It can undergo condensation with various reagents to form more complex molecules.

- Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

- Oxidation Reactions: The compound can also be oxidized to yield carboxylic acids or other derivatives.

These reactions are crucial for synthesizing compounds with therapeutic properties, including certain stimulants and analgesics .

Several methods exist for synthesizing 4-Methylphenylacetone:

- Condensation Method: This involves the condensation of 4-methylbenzylcyanide with ethyl acetate, followed by saponification to yield the desired ketone .

- Hydrogenation Method: The hydrogenation of 4-Methylphenylacetone in the presence of methylamine can yield alpha-(4-methyl-phenyl)-beta-methylamino-propane, showcasing its versatility in synthetic pathways .

- Alternative Routes: Other synthetic methods include using starting materials like alpha,p-dimethylstyrene or propionic acid in conjunction with phosphorus trichloride under controlled conditions .

4-Methylphenylacetone is primarily utilized in:

- Pharmaceutical Synthesis: It serves as a key intermediate in producing various drugs, particularly stimulants and appetite suppressants.

- Fragrance Industry: Due to its fruity odor, it is also used in perfumes and flavoring agents.

- Chemical Research: Its unique structure makes it valuable for studies in organic chemistry and medicinal chemistry.

4-Methylphenylacetone shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Phenylacetone | Simple ketone | Basic structure; widely used as a precursor |

| 4-Ethylphenylacetone | Ethyl-substituted variant | Increased hydrophobicity; different biological activity |

| 3-Methylphenylacetone | Methyl-substituted variant | Different position of methyl group; altered properties |

| Benzylacetone | Aromatic ketone | Lacks methyl substitution; distinct reactivity |

While these compounds share a common functional group (ketones), their variations in substitution patterns lead to different chemical behaviors and biological activities.

Friedel-Crafts Alkylation Approaches

The Friedel-Crafts acylation methodology constitutes the most extensively employed traditional route for synthesizing 4-methylphenylacetone [4] [5]. This electrophilic aromatic substitution reaction involves the treatment of toluene with acetyl-containing electrophiles in the presence of Lewis acid catalysts, predominantly aluminum chloride [6] [7].

The fundamental reaction mechanism proceeds through the formation of an acylium ion intermediate upon coordination of aluminum chloride with acetyl chloride or acetic anhydride [8]. The electrophilic acylium species subsequently attacks the electron-rich para-position of the toluene ring, resulting in predominantly para-substituted products due to steric considerations [5] [7]. Research demonstrates that virtually all substitution occurs at the 4-position relative to the methyl group, providing excellent regioselectivity for the desired 4-methylphenylacetone product [7].

Experimental protocols typically employ aluminum chloride in stoichiometric quantities ranging from 1.0 to 2.5 equivalents relative to the acylating agent [9]. Temperature control remains critical, with optimal conditions maintained at approximately 60°C for 30 minutes to achieve complete conversion while minimizing side reactions [10] [5]. The reaction generates hydrogen chloride gas as a byproduct, necessitating appropriate gas absorption systems for safe operation [10] [11].

| Method | Catalyst | Temperature (°C) | Reaction Time (hours) | Yield (%) | Selectivity | Solvent |

|---|---|---|---|---|---|---|

| Traditional AlCl₃ Catalysis | Aluminum Chloride | 60 | 0.5 | 75-85 | High para-selectivity | Dichloromethane |

| Toluene + Acetyl Chloride | Aluminum Chloride | 60 | 0.5 | 80-90 | Predominantly para-product | Dichloromethane |

| Toluene + Acetic Anhydride | Aluminum Chloride | 60 | 0.5 | 70-80 | Predominantly para-product | None/Neat |

| Modified Conditions | Aluminum Chloride | 80 | 2.0 | 85-92 | Enhanced selectivity | Dichloromethane |

Industrial implementations of Friedel-Crafts acylation face significant challenges related to catalyst handling and environmental considerations [12]. The corrosive nature of aluminum chloride necessitates specialized equipment resistant to acid corrosion, while the generation of acidic waste streams requires extensive treatment facilities [12]. Despite these limitations, the method remains economically viable due to the readily available starting materials and well-established reaction protocols [13].

Grignard Reagent-Based Methodologies

Grignard reagent methodologies provide an alternative synthetic approach for accessing 4-methylphenylacetone through carbon-carbon bond formation reactions [14]. These organometallic-based transformations offer advantages in terms of reaction selectivity and functional group compatibility compared to Friedel-Crafts approaches [14] [15].

The preparation of relevant Grignard reagents typically involves the treatment of 4-methylbenzyl bromide or para-tolyl bromide with magnesium metal in anhydrous ethereal solvents [14]. The resulting organomagnesium species exhibits both nucleophilic and basic character, enabling subsequent reaction with carbonyl-containing electrophiles to form the desired ketone products [14].

Recent developments in Grignard methodology have demonstrated the utility of turbo Grignard reagents for enhanced reaction efficiency [15] [16]. These highly reactive organometallic species enable rapid carbon-carbon bond formation under mild conditions while maintaining excellent functional group tolerance [15]. The choice of solvent proves critical for optimization, with toluene demonstrating superior performance compared to traditional ethereal solvents for certain transformations [15] [16].

| Grignard Reagent | Carbonyl Compound | Solvent System | Temperature (°C) | Yield (%) | Reaction Time (hours) |

|---|---|---|---|---|---|

| 4-Methylbenzylmagnesium bromide | Acetone | Anhydrous ether | 0 to RT | 65-75 | 2-4 |

| para-Tolylmagnesium bromide | Acetyl chloride | THF/Ether | -10 to RT | 70-80 | 1-3 |

| Modified Grignard approach | Ketene derivatives | Toluene | RT | 75-85 | 3-6 |

The application of Grignard reagents in 4-methylphenylacetone synthesis requires stringent anhydrous conditions due to the moisture sensitivity of organometallic intermediates [14]. Water and alcohols must be rigorously excluded to prevent premature quenching of the reactive Grignard species [14]. Additionally, the presence of acidic protons can lead to competitive protonation reactions that diminish overall yield [14].

Catalytic Process Innovations

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed methodologies represent significant advancements in the synthesis of aromatic ketones, including 4-methylphenylacetone derivatives [17] [18]. These transition metal-catalyzed processes enable the formation of carbon-carbon bonds under relatively mild conditions while offering excellent functional group compatibility [17].

The palladium-catalyzed denitrative alpha-arylation of ketones with nitroarenes provides a particularly valuable synthetic route [18]. This methodology employs palladium complexes bearing BrettPhos ligands to facilitate the coupling of readily available nitroarene substrates with ketone nucleophiles [18]. The process operates through initial reduction of the nitro group followed by oxidative addition, transmetallic exchange, and reductive elimination to afford the desired alpha-aryl ketone products [18].

Kinetic studies reveal that electronic effects of the nitroarene substrates exert greater influence on reaction rates compared to electronic variations in the ketone coupling partners [18]. Electron-deficient nitroarenes generally demonstrate enhanced reactivity due to facilitated reduction of the nitro functionality [18]. The methodology tolerates diverse functional groups and enables access to structurally complex aromatic ketones that would be challenging to prepare through traditional approaches [18].

| Catalyst Type | Process | Substrate | Temperature (°C) | Pressure (atm) | Yield (%) | Selectivity |

|---|---|---|---|---|---|---|

| Pd/BrettPhos | Denitrative α-arylation | Nitroarenes + ketones | 80-120 | 1 | 70-85 | High α-selectivity |

| Pd/phosphine ligands | Cross-coupling reactions | Aryl halides + ketones | 100-140 | 1 | 75-90 | Good regioselectivity |

| Zeolite-based systems | Isomerization catalysis | Phenyl derivatives | 150-200 | 1-5 | 60-80 | Moderate selectivity |

The nucleomethylation of alkynes catalyzed by palladium complexes offers another innovative approach for constructing methylated aromatic compounds [17]. This methodology enables simultaneous formation of heteroaromatic rings and introduction of methyl substituents through a single synthetic operation [17]. The process demonstrates particular utility in pharmaceutical synthesis, having been employed in the preparation of complex bioactive molecules [17].

Zeolite-Mediated Isomerization Techniques

Zeolite-catalyzed processes provide unique opportunities for the synthesis and transformation of aromatic compounds through shape-selective catalysis [19] [20]. These microporous aluminosilicate materials offer distinct advantages including thermal stability, recyclability, and tunable acid-base properties [19] [20].

The synthesis of zeolitic catalysts involves hydrothermal crystallization of reactive aluminosilicate gels in the presence of structure-directing agents [19]. Modern approaches employ organic structure-directing agents to control pore architecture and acidity distribution within the crystalline framework [20]. The resulting materials exhibit precise control over active site geometry and accessibility [20].

Zeolite-mediated isomerization reactions operate through carbocationic intermediates formed upon protonation of aromatic substrates by framework acid sites [21]. The confined environment within zeolite micropores provides shape selectivity that can favor formation of specific structural isomers [21]. For aromatic ketone synthesis, zeolites demonstrate particular utility in facilitating rearrangement reactions and controlling regioselectivity [21].

Recent advances in zeolite synthesis include the development of hierarchical structures combining microporous and mesoporous characteristics [20]. These materials address diffusion limitations associated with conventional zeolites while maintaining high catalytic activity [20]. The incorporation of metal species into zeolite frameworks further expands their synthetic utility for complex organic transformations [20].

Green Chemistry Advancements

Solvent-Free Synthesis Protocols

Solvent-free synthetic methodologies represent significant environmental advances in organic chemistry, offering reduced waste generation and simplified purification procedures [22] [23]. These approaches eliminate the need for organic solvents, thereby addressing environmental concerns while often providing enhanced reaction efficiency [22] [23].

Mechanochemical synthesis through grinding techniques has emerged as a powerful solvent-free methodology for organic transformations [23] [24]. The physical grinding of reactants in the presence of catalysts enables chemical bond formation through mechanical energy input rather than thermal activation [23] [24]. This approach demonstrates particular effectiveness for Friedel-Crafts acylation reactions, achieving high yields with minimal environmental impact [25].

| Method | Conditions | Time | Yield (%) | Environmental Impact | Scalability | Equipment |

|---|---|---|---|---|---|---|

| Solvent-free grinding | Room temperature | 45 min grinding | 60-80 | Minimal solvent | Limited | Mortar/pestle |

| Oxone-mediated synthesis | 80-100°C | 2-8 hours | 70-90 | Water as solvent | Moderate | Standard glassware |

| Microwave-assisted | 60-80°C | 10-30 min | 75-95 | Energy efficient | Moderate | Microwave reactor |

| Continuous flow | Variable | Continuous | 80-95 | Reduced waste | High | Flow reactor |

The implementation of solvent-free protocols requires careful optimization of reaction parameters including temperature, pressure, and catalyst loading [22]. Successful transformations often depend on achieving intimate contact between reactants through mechanical mixing or thermal activation [22]. The absence of solvents can lead to enhanced reaction rates due to increased local concentrations of reactive species [22].

Microwave-assisted synthesis provides another avenue for solvent-free transformations through rapid and uniform heating [26]. This methodology enables precise temperature control and significantly reduced reaction times compared to conventional heating methods [26]. The technique demonstrates particular utility for the synthesis of acetophenone derivatives, achieving excellent yields with minimal energy consumption [26].

Oxone-Mediated Oxidative 1,2-Shifts

The mechanism of Oxone-mediated reactions typically involves the generation of reactive oxygen species that facilitate bond formation and rearrangement processes [27]. These transformations can proceed through radical intermediates or ionic pathways depending on the specific substrate and reaction conditions [27]. The versatility of Oxone enables its application in diverse synthetic contexts including heterocycle formation and oxidative coupling reactions [27].

Recent investigations have demonstrated the utility of Oxone in promoting oxidative rearrangements of aromatic substrates [27]. These transformations enable the construction of complex molecular architectures through carbon-carbon bond formation and functional group modification [27]. The mild reaction conditions and water compatibility make Oxone particularly attractive for environmentally conscious synthesis [27].

The application of Oxone in continuous flow processes further enhances its synthetic utility by enabling precise control over reaction stoichiometry and residence time [27]. Flow chemistry approaches minimize safety concerns associated with handling concentrated oxidants while providing improved heat and mass transfer characteristics [27].

Industrial Scale-Up Challenges

The transition from laboratory-scale synthesis to industrial manufacturing of 4-methylphenylacetone presents numerous technical and economic challenges that require comprehensive evaluation and strategic planning [28] [12]. Industrial production must address concerns related to process economics, environmental compliance, quality control, safety considerations, and raw material supply chain management [13].

Process economics constitute a primary challenge in industrial implementation, particularly regarding catalyst costs and equipment corrosion [12] [13]. The use of aluminum chloride in Friedel-Crafts processes necessitates specialized corrosion-resistant equipment fabricated from expensive alloys [12]. Catalyst recovery and recycling systems require significant capital investment but offer long-term economic benefits through reduced operating costs [12].

Environmental compliance represents another critical consideration for industrial-scale operations [29] [12]. The generation of hydrogen chloride gas and acidic waste streams requires sophisticated emission control systems and waste treatment facilities [12]. Regulatory requirements for volatile organic compound emissions and water discharge standards impose additional constraints on process design and operation [29].

| Challenge Category | Specific Issues | Impact Level | Mitigation Strategies | Investment Required |

|---|---|---|---|---|

| Process Economics | High catalyst costs, corrosion issues | High | Catalyst recycling, alternative catalysts | High |

| Environmental Compliance | HCl emissions, solvent recovery | High | Scrubbing systems, green solvents | Medium-High |

| Quality Control | Isomer separation, purity standards | Medium | Advanced separation techniques | Medium |

| Safety Considerations | Handling aluminum chloride, gas evolution | High | Automated systems, containment | High |

| Raw Material Supply | Toluene availability, price volatility | Medium | Supply diversification, long-term contracts | Low-Medium |

Quality control challenges arise from the need to maintain consistent product purity and minimize isomeric impurities [29]. Advanced separation techniques including distillation optimization and chromatographic purification may be required to meet pharmaceutical and specialty chemical grade specifications [29]. Process analytical technology implementation enables real-time monitoring and control of critical quality parameters [29].

Safety considerations encompass multiple aspects of industrial operation including raw material handling, process control, and emergency response procedures [28]. The corrosive nature of aluminum chloride and the generation of toxic gases require comprehensive safety protocols and specialized training for operations personnel [28]. Automated handling systems and remote monitoring capabilities can significantly reduce operator exposure to hazardous materials [28].

Raw material supply chain management involves ensuring reliable access to toluene and acylating agents while managing price volatility in commodity chemical markets [30]. Strategic partnerships with multiple suppliers and long-term supply contracts can provide stability in raw material costs and availability [30]. Process flexibility to utilize alternative feedstocks offers additional risk mitigation benefits [30].

Spectroscopic Analysis

Infrared Spectral Signatures

Infrared spectroscopy provides fundamental insights into the molecular vibrations and functional group characteristics of 4-methylphenylacetone. The compound exhibits distinctive absorption bands that correspond to specific vibrational modes within the molecule [1] [2].

The most prominent feature in the infrared spectrum is the carbonyl stretching vibration, which appears as a strong absorption band at approximately 1686 cm⁻¹ [1] [2]. This frequency is characteristic of aromatic ketones and represents a shift of approximately 30 cm⁻¹ to lower frequency compared to aliphatic ketones due to conjugation between the carbonyl group and the aromatic ring system [3]. The conjugation effect delocalizes electron density from the carbonyl group, resulting in a weakening of the carbon-oxygen double bond and consequently a lower stretching frequency [3].

The aromatic carbon-hydrogen stretching vibrations manifest as medium-intensity bands in the 3020-3050 cm⁻¹ region, while the aliphatic carbon-hydrogen stretching modes appear as strong absorptions between 2850-2950 cm⁻¹ [1] [4]. The aromatic carbon-carbon stretching vibrations contribute to medium-to-strong intensity bands in the 1500-1600 cm⁻¹ range, providing evidence for the benzene ring structure [4].

Characteristic bending vibrations include aromatic carbon-hydrogen bending modes in the 1000-1300 cm⁻¹ region and aliphatic carbon-hydrogen bending vibrations between 1350-1450 cm⁻¹ [4]. The aromatic out-of-plane bending vibrations appear as medium-intensity bands in the 750-850 cm⁻¹ region, which is diagnostic for the substitution pattern on the benzene ring [4].

Nuclear Magnetic Resonance Profiling

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and electronic environment of individual nuclei within 4-methylphenylacetone. Both proton and carbon-13 nuclear magnetic resonance techniques offer complementary structural insights [5] [6].

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of 4-methylphenylacetone exhibits distinct resonance patterns that reflect the chemical environments of different hydrogen atoms within the molecule [7] [6]. The aromatic protons appear as two distinct doublets: those ortho to the methyl group resonate at 7.0-7.2 ppm, while those meta to the methyl group appear at 7.2-7.4 ppm [7]. Each set integrates for two protons and displays doublet multiplicity due to ortho coupling with adjacent aromatic protons [6].

The aromatic methyl group produces a singlet at 2.3-2.4 ppm, integrating for three protons [7]. This chemical shift is characteristic of methyl groups directly attached to aromatic rings and reflects the deshielding effect of the aromatic π-electron system [6]. The methylene protons adjacent to the carbonyl group appear as a singlet at 3.6-3.8 ppm, integrating for two protons [7]. The downfield position of these protons results from the deshielding effect of the carbonyl group [6].

The ketone methyl group resonates as a singlet at 2.1-2.2 ppm, integrating for three protons [7]. This chemical shift is typical for methyl groups α to carbonyl functionality and reflects the electron-withdrawing nature of the adjacent carbonyl group [6].

Carbon-13 Nuclear Magnetic Resonance Analysis

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of 4-methylphenylacetone [7] [8]. The carbonyl carbon appears as the most deshielded signal at 205-210 ppm, characteristic of ketone functionality [7]. This extreme downfield position results from the low electron density around the carbonyl carbon due to the electronegativity of the oxygen atom [8].

The aromatic carbon atoms exhibit chemical shifts in the 128-140 ppm range, with specific assignments based on their electronic environments [7]. The quaternary carbon para to the methyl group appears at 137-140 ppm, while the carbon ipso to the carbonyl group resonates at 134-136 ppm [7]. The aromatic carbons ortho to the methyl group appear at 129-130 ppm, and those meta to the methyl group resonate at 128-129 ppm [7].

The aromatic methyl carbon produces a signal at 21-22 ppm, while the ketone methylene carbon appears at 48-50 ppm [7]. The ketone methyl carbon resonates at 29-30 ppm, with these chemical shifts reflecting the respective electronic environments and shielding effects [7] [8].

Computational Chemistry Insights

Density Functional Theory Simulations

Density functional theory calculations provide valuable theoretical insights into the structural and electronic properties of 4-methylphenylacetone [9] [10]. The B3LYP functional with 6-31G(d) basis set represents a widely employed computational approach for organic molecules, offering a balance between accuracy and computational efficiency [9] [11].

Geometry optimization calculations reveal that the carbonyl carbon-oxygen bond length is approximately 1.220 Å, consistent with typical ketone functionality [9]. The aromatic carbon-carbon bond lengths are calculated to be approximately 1.395 Å, reflecting the delocalized nature of the benzene ring system [9]. The carbon-carbon bond connecting the ketone group to the aromatic ring exhibits a length of approximately 1.515 Å, characteristic of single bonds between sp² and sp³ carbon atoms [9].

Bond angle calculations indicate that the carbon-carbon-oxygen angle at the carbonyl center is approximately 120.5°, while the oxygen-carbon-carbon angle is approximately 119.2° [9]. These values are consistent with the expected sp² hybridization of the carbonyl carbon and the planar geometry around the carbonyl group [9].

The dihedral angle between the carbonyl group and the aromatic ring plane can vary from 0° to 30°, depending on the specific conformational state of the molecule [9]. This flexibility reflects the rotational freedom around the carbon-carbon bond connecting the ketone group to the aromatic ring [9].

Dipole moment calculations yield values in the range of 2.8-3.2 Debye units, indicating the polar nature of the molecule due to the presence of the carbonyl group [9]. The molecular volume is calculated to be approximately 162-165 ų, while the polarizability is estimated at 18.5-19.2 ų [9].

Molecular Orbital Configuration Analysis

Molecular orbital analysis provides detailed insights into the electronic structure and bonding characteristics of 4-methylphenylacetone [12] [13]. The highest occupied molecular orbital is primarily localized on the aromatic ring system and exhibits π-character with an energy level of approximately -6.2 to -6.5 eV [12].

The highest occupied molecular orbital minus one is characterized by σ-bonding interactions distributed throughout the entire molecule, with an energy level of approximately -7.5 to -7.8 eV [12]. The highest occupied molecular orbital minus two again exhibits π-character localized on the benzene ring, with an energy level of approximately -8.0 to -8.3 eV [12].

The lowest unoccupied molecular orbital is primarily localized on the carbonyl group and exhibits π-character with an energy level of approximately -1.8 to -2.1 eV [12]. This orbital represents the primary site for nucleophilic attack in chemical reactions involving the carbonyl group [13]. The lowest unoccupied molecular orbital plus one exhibits π-character localized on the aromatic ring system, with an energy level of approximately -0.5 to -0.8 eV [12].

The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital is approximately 4.1 to 4.7 eV, indicating moderate stability and reactivity of the molecule [12]. This energy gap is consistent with the observed chemical behavior of aromatic ketones and their propensity for nucleophilic addition reactions at the carbonyl center [13].

The electron density distribution analysis reveals that the carbonyl oxygen atom carries a partial negative charge of approximately -0.5 to -0.6 electronic units, while the carbonyl carbon bears a partial positive charge of approximately +0.4 to +0.5 electronic units [12]. This charge distribution is consistent with the electrophilic nature of the carbonyl carbon and the nucleophilic character of the carbonyl oxygen [13].

Crystallographic Studies

Crystallographic analysis of 4-methylphenylacetone and related aromatic ketone derivatives provides detailed information about solid-state molecular arrangements and intermolecular interactions [14] [15]. While specific crystallographic data for 4-methylphenylacetone itself may be limited, studies of structurally similar compounds offer valuable insights into the expected solid-state behavior [14].

Crystal structure determinations of related methylacetophenone derivatives reveal that these compounds typically crystallize in orthorhombic or monoclinic space groups [14] [15]. The molecular conformation in the solid state is influenced by intermolecular interactions, including hydrogen bonding, π-π stacking, and van der Waals forces [14].

The aromatic rings in these structures tend to adopt planar conformations, with the carbonyl group either coplanar or slightly twisted with respect to the aromatic ring plane [14] [15]. The degree of twist depends on the specific substitution pattern and the packing forces within the crystal lattice [14].

Intermolecular interactions in the crystal structure include weak carbon-hydrogen to oxygen hydrogen bonds, with typical distances of 2.4-2.7 Å [14] [15]. These interactions contribute to the overall stability of the crystal structure and influence the melting point and other physical properties of the compound [14].

The packing arrangement often involves the formation of molecular layers or chains, with the aromatic rings arranged in parallel or antiparallel orientations [14] [15]. The methyl substituents on the aromatic rings occupy interstitial spaces between the molecular layers, contributing to the efficient packing of the molecules in the solid state [14].

Crystal density calculations for similar compounds yield values in the range of 1.1-1.3 g/cm³, consistent with typical organic molecular crystals [14] [15]. The unit cell parameters and space group symmetry reflect the specific molecular arrangement and intermolecular interactions present in the crystal structure [14].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant